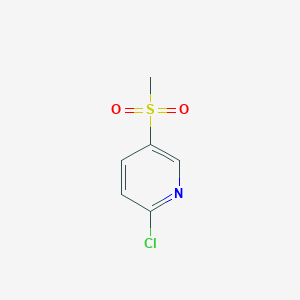

2-Chloro-5-(methylsulfonyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H6ClNO2S . It is a solid substance at room temperature .

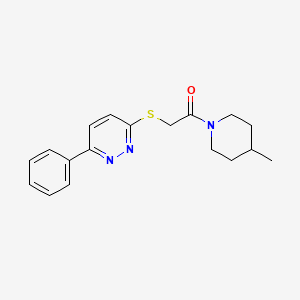

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a methylsulfonyl group attached to the 5th carbon and a chlorine atom attached to the 2nd carbon .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 191.64 .科学的研究の応用

Synthesis and Green Metric Evaluation

- The compound is used in the synthesis of Dexlansoprazole, an agent for treating gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases (Gilbile et al., 2017).

Antimicrobial Performance in Industrial Preservatives

- Trichloro- and tetrachloro-4-(methylsulfonyl) pyridines, which include 2-Chloro-5-(methylsulfonyl)pyridine, show effectiveness against microorganisms causing deterioration in industrial systems, particularly as fungistats and in exterior paints (Wolf & Bobalek, 1967).

Metabolic Study in Pharmacology

- The compound is an intermediate in the metabolism of GDC-0449 (vismodegib), an inhibitor of the Hedgehog signaling pathway, used in the treatment of certain cancers (Yue et al., 2011).

Chemical Structure Analysis

- Structural analysis of compounds, including this compound, helps in understanding their chemical properties and potential applications (Jasinski et al., 2010).

Synthesis of Novel Compounds

- This compound is used in synthesizing new chemical compounds with potential pharmacological applications (Friesen et al., 1998).

生化学分析

Biochemical Properties

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on their degree of substitution .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on their degree of substitution .

特性

IUPAC Name |

2-chloro-5-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFEPYQSVATSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2477883.png)

![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)

![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)

![Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)

![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)